Cas no 1427587-60-7 ((R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide)

(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is a chiral sulfinamide derivative widely employed as an auxiliary reagent in asymmetric synthesis. Its rigid oxetane ring and stereogenic sulfur center confer high diastereoselectivity in nucleophilic additions, enabling efficient construction of enantiomerically enriched compounds. The compound’s stability under mild reaction conditions and compatibility with a broad range of organometallic reagents make it a versatile tool for C–C and C–N bond formations. Its hydrolytic stability and ease of removal further enhance its utility in multistep syntheses. This reagent is particularly valued in pharmaceutical and fine chemical research for producing optically active intermediates with high enantiopurity.
(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide structure
1427587-60-7 structure
Product Name:(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
CAS No:1427587-60-7
MF:C7H13NO2S
MW:175.24862074852
MDL:MFCD28103281
CID:2092532
PubChem ID:86280124
Update Time:2025-10-30

(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
    • SB44764
    • (R)-2-Methyl-N-(oxetan-3-ylidene)-propane-2-sulfinamide
    • SCHEMBL14778869
    • CS-0446444
    • VKUZMNXQGKBLHN-LLVKDONJSA-N
    • 1427587-60-7
    • G89564
    • MDL: MFCD28103281
    • Inchi: 1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3/t11-/m1/s1
    • InChI Key: VKUZMNXQGKBLHN-LLVKDONJSA-N
    • SMILES: [S@@](C(C)(C)C)(/N=C1/COC/1)=O

Computed Properties

  • Exact Mass: 175.06669983g/mol
  • Monoisotopic Mass: 175.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 57.9Ų

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Additional information on (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

Comprehensive Overview of (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (CAS No. 1427587-60-7)

The compound (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (CAS No. 1427587-60-7) is a highly specialized chiral sulfinamide derivative, widely recognized for its role in asymmetric synthesis and pharmaceutical intermediates. With the growing demand for enantioselective catalysts and building blocks in drug discovery, this compound has garnered significant attention from researchers and industry professionals alike. Its unique oxetan-3-ylidene moiety and sulfinamide functionality make it a versatile reagent for constructing complex molecular architectures.

In recent years, the search for efficient chiral auxiliaries and ligands has driven interest in compounds like (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide. Researchers frequently inquire about its synthetic applications, stability, and compatibility with various reaction conditions. Common questions include: "How does (R)-sulfinamide compare to other chiral inductors?" or "What are the optimal storage conditions for CAS No. 1427587-60-7?" These queries reflect the compound's relevance in modern organic chemistry and its potential in developing novel therapeutics.

The structural features of (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide contribute to its utility in stereocontrolled transformations. The oxetane ring, a four-membered heterocycle, introduces strain and reactivity, while the sulfinamide group acts as a robust chiral controller. This combination enables precise asymmetric induction in reactions such as nucleophilic additions, cyclizations, and cross-couplings. Laboratories focusing on API synthesis often explore its use in multi-step sequences, leveraging its high enantiomeric purity and predictable behavior.

From an industrial perspective, scalability and cost-effectiveness are critical considerations for CAS No. 1427587-60-7. Manufacturers emphasize reproducible synthesis routes and quality control measures to meet the standards of pharmaceutical-grade materials. Analytical techniques like HPLC, NMR, and X-ray crystallography are routinely employed to verify the identity and purity of this compound. Environmental and regulatory compliance also play a pivotal role, with green chemistry principles being integrated into its production processes.

Emerging trends in medicinal chemistry have further highlighted the importance of (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide. Its application in fragment-based drug design and PROTAC development aligns with the industry's shift toward targeted therapies. Additionally, computational studies exploring its conformational preferences and docking interactions provide insights for rational drug design. As synthetic methodologies advance, this compound continues to be a valuable asset for addressing challenges in enantioselective catalysis and molecular recognition.

In summary, (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (CAS No. 1427587-60-7) represents a cornerstone in modern synthetic chemistry. Its multifaceted applications, combined with rigorous characterization and sustainable production practices, ensure its enduring relevance. For researchers seeking reliable chiral tools or exploring new reaction paradigms, this compound offers a compelling blend of versatility and performance.

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